molecular formula C22H12O4 B1630443 3,9-Perylenedicarboxylic acid CAS No. 6364-19-8

3,9-Perylenedicarboxylic acid

Cat. No.: B1630443
CAS No.: 6364-19-8
M. Wt: 340.3 g/mol
InChI Key: SDPOODQJUWAHOW-UHFFFAOYSA-N
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Description

3,9-Perylenedicarboxylic acid is an organic compound with the molecular formula C({22})H({12})O(_{4}). It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 3 and 9 positions of the perylene core. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-perylenedicarboxylic acid typically involves the oxidation of perylene. One common method is the oxidation of perylene using potassium permanganate in an alkaline medium. The reaction proceeds as follows:

  • Dissolve perylene in a suitable solvent such as dichloromethane.
  • Add potassium permanganate and an alkaline agent like sodium hydroxide.
  • Stir the mixture at room temperature until the reaction is complete.
  • Filter the reaction mixture to remove any solid by-products.
  • Acidify the filtrate to precipitate the this compound.
  • Purify the product by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,9-Perylenedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,9-Perylenedicarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various perylene derivatives, which are valuable in the study of organic electronics and photonics.

    Biology: Employed as a fluorescent probe for imaging and tracking biological molecules and processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and light absorption/emission characteristics .

Properties

IUPAC Name

perylene-3,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O4/c23-21(24)17-9-8-16-12-4-2-6-14-18(22(25)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPOODQJUWAHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213016
Record name 3,9-Perylenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6364-19-8
Record name 3,9-Perylenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6364-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Perylenedicarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Perylenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-perylenedicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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